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Compound of Interest

Compound Name: Methyl 3-hydroxy-2-nitrobenzoate

Cat. No.: B1315691 Get Quote

An In-depth Technical Guide to Methyl 3-
hydroxy-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 3-hydroxy-2-nitrobenzoate is a substituted aromatic carboxylic acid ester with the

International Union of Pure and Applied Chemistry (IUPAC) name methyl 3-hydroxy-2-
nitrobenzoate. Its unique substitution pattern, featuring hydroxyl, nitro, and methyl ester

functional groups on a benzene ring, suggests its potential as a versatile intermediate in

organic synthesis, particularly within the realm of medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of its chemical structure, and while

specific experimental data for this exact isomer is limited in publicly available literature, this

document will leverage data from closely related isomers to provide context for its potential

properties and synthetic pathways. The applications of structurally similar nitrobenzoate

derivatives as precursors in the synthesis of therapeutic agents will also be discussed to

highlight the potential relevance of this compound in pharmaceutical research.

Chemical Structure and Properties
Methyl 3-hydroxy-2-nitrobenzoate is characterized by a benzene ring substituted with a

methyl ester group at position 1, a nitro group at position 2, and a hydroxyl group at position 3.
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Chemical Structure:

Table 1: Chemical and Physical Properties

Property Value Source

IUPAC Name
methyl 3-hydroxy-2-

nitrobenzoate
N/A

CAS Number 89942-77-8 [1]

Molecular Formula C₈H₇NO₅ [2]

Molecular Weight 197.14 g/mol [3]

Canonical SMILES
COC(=O)C1=C(C(=CC=C1)O)

--INVALID-LINK--[O-]
[2]

InChI Key
FHCNMPYMCKHBTK-

UHFFFAOYSA-N
[2]

Predicted XlogP 1.9 [2]

Predicted Hydrogen Bond

Donor Count
1 N/A

Predicted Hydrogen Bond

Acceptor Count
5 N/A

Predicted Rotatable Bond

Count
2 N/A
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Note: Much of the experimental data for Methyl 3-hydroxy-2-nitrobenzoate is not readily

available. The data presented is a combination of information from chemical databases and

predicted values.

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of Methyl 3-hydroxy-2-
nitrobenzoate is not extensively documented in publicly available literature. However, its

synthesis can be logically approached through two primary routes: the nitration of a substituted

methyl benzoate or the esterification of the corresponding carboxylic acid.

Hypothetical Synthetic Pathway: Nitration of Methyl 3-
hydroxybenzoate
A plausible method for the synthesis of Methyl 3-hydroxy-2-nitrobenzoate is the

regioselective nitration of methyl 3-hydroxybenzoate. The hydroxyl and methyl ester groups will

direct the position of the incoming nitro group. The hydroxyl group is an ortho-, para- director,

while the methyl ester is a meta- director. This would likely result in a mixture of isomers,

requiring purification.

Below is a generalized experimental protocol for the nitration of a methyl benzoate derivative,

which would need to be adapted and optimized for the specific synthesis of Methyl 3-hydroxy-
2-nitrobenzoate.

Experimental Protocol: General Nitration of a Methyl Benzoate Derivative

Preparation of the Nitrating Mixture: In a separate flask, a nitrating mixture is prepared by

slowly adding concentrated sulfuric acid to concentrated nitric acid, typically in a 1:1 ratio,

while cooling in an ice bath.

Reaction Setup: The starting material, methyl 3-hydroxybenzoate, is dissolved in

concentrated sulfuric acid in a separate reaction flask and cooled in an ice bath.

Nitration Reaction: The pre-cooled nitrating mixture is added dropwise to the solution of

methyl 3-hydroxybenzoate in sulfuric acid, maintaining a low temperature (typically 0-10 °C)

with constant stirring.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)

until the starting material is consumed.

Workup: The reaction mixture is then carefully poured over crushed ice, leading to the

precipitation of the crude product.

Purification: The crude product is collected by vacuum filtration, washed with cold water to

remove residual acid, and then purified, typically by recrystallization from a suitable solvent

such as ethanol or methanol, to isolate the desired Methyl 3-hydroxy-2-nitrobenzoate
isomer.

Hypothetical Synthetic Pathway: Fischer Esterification
of 3-hydroxy-2-nitrobenzoic acid
Another viable synthetic route is the Fischer esterification of 3-hydroxy-2-nitrobenzoic acid with

methanol in the presence of an acid catalyst, such as sulfuric acid.[4]

Experimental Protocol: General Fischer Esterification

Reaction Setup: 3-hydroxy-2-nitrobenzoic acid is dissolved in an excess of methanol.

Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

Reflux: The reaction mixture is heated to reflux for several hours.

Monitoring: The progress of the reaction is monitored by TLC.

Workup: After completion, the excess methanol is removed under reduced pressure. The

residue is then dissolved in an organic solvent and washed with a saturated sodium

bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic

acid.

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered,

and the solvent is evaporated to yield the crude methyl 3-hydroxy-2-nitrobenzoate, which

can be further purified by recrystallization or column chromatography.

Spectroscopic Data (Illustrative Examples)
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As experimental spectroscopic data for Methyl 3-hydroxy-2-nitrobenzoate is not readily

available, data for the closely related isomer, Methyl 2-hydroxy-3-nitrobenzoate, is provided

below for illustrative purposes. It is crucial to note that the peak positions and splitting patterns

will differ for Methyl 3-hydroxy-2-nitrobenzoate due to the different substitution pattern.

Table 2: Illustrative Spectroscopic Data for Methyl 2-hydroxy-3-nitrobenzoate

Spectroscopy Type Key Features

Mass Spectrometry (GC-MS)
m/z Top Peak: 165, m/z 2nd Highest: 197, m/z

3rd Highest: 166[3]

FTIR Spectroscopy

Data available on PubChem, typically showing

O-H, C=O (ester), and N-O (nitro) stretching

frequencies.[3]

Raman Spectroscopy Data available on PubChem.[3]

Applications in Drug Development and Medicinal
Chemistry
While there is no direct evidence of Methyl 3-hydroxy-2-nitrobenzoate being used in specific

drug development pipelines, its structural motifs are present in various biologically active

molecules. Nitroaromatic compounds are important intermediates in the synthesis of many

pharmaceuticals. The nitro group can be readily reduced to an amine, which then serves as a

key functional group for further molecular elaboration.

For instance, a related compound, Methyl 2-methyl-3-nitrobenzoate, is a known precursor in

the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple

myeloma. This highlights the potential of substituted nitrobenzoates as key building blocks in

the synthesis of complex therapeutic agents.

Furthermore, a retracted publication described the synthesis of the kinase inhibitor Gefitinib

starting from the structurally similar Methyl 3-hydroxy-4-methoxy-benzoate.[5] This suggests

that compounds with a hydroxy-substituted benzoate scaffold can serve as valuable starting

materials for the development of targeted therapies. The presence of the hydroxyl, nitro, and
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ester groups in Methyl 3-hydroxy-2-nitrobenzoate provides multiple reaction sites for

chemists to build and diversify molecular scaffolds for various therapeutic targets.

Visualized Workflow: Hypothetical Synthesis of a
Substituted Methyl Nitrobenzoate
The following diagram illustrates a generalized workflow for the synthesis of a substituted

methyl nitrobenzoate, based on the nitration of a methyl benzoate precursor. This represents a

common synthetic route for this class of compounds.
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Hypothetical Synthesis of a Substituted Methyl Nitrobenzoate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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